Mal-PEG1-NHS ester
Description
Contextual Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Biomedical Sciences
Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer that has become a cornerstone in biomedical research and pharmaceutical development. biochempeg.comcreativepegworks.comsigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, offers several advantages. sigmaaldrich.comkoreascience.kr It can enhance the solubility of hydrophobic drugs, increase their stability, and prolong their circulation time in the bloodstream by reducing clearance by the immune system and kidneys. biochempeg.comcreativepegworks.combiochempeg.com PEG linkers are created by introducing reactive functional groups at the ends of the PEG chain, enabling their attachment to various molecules like proteins, peptides, and nanoparticles. biochempeg.comsigmaaldrich.com These linkers are widely used in drug delivery systems, for protein and enzyme stabilization, and to modify the surface of medical devices to improve their biocompatibility. creativepegworks.comkoreascience.kr
Overview of Heterobifunctional Crosslinkers in Molecular Engineering
Crosslinkers are chemical reagents that create covalent bonds between two or more molecules. gbiosciences.comgbiosciences.com They are broadly categorized into homobifunctional and heterobifunctional crosslinkers. gbiosciences.comgbiosciences.com Homobifunctional crosslinkers have two identical reactive groups and are typically used in single-step reactions, which can sometimes lead to unwanted self-conjugation and polymerization. gbiosciences.com
Heterobifunctional crosslinkers, on the other hand, possess two different reactive groups. gbiosciences.comgbiosciences.comscbt.com This feature allows for controlled, two-step sequential reactions, minimizing undesirable side reactions. gbiosciences.com This control is particularly advantageous in complex applications like creating antibody-enzyme conjugates or attaching small molecules to proteins. thermofisher.com Researchers can first react one of the functional groups on the crosslinker with one molecule, purify the intermediate, and then react the second functional group with another molecule. gbiosciences.comkorambiotech.com This step-wise approach provides greater precision in constructing well-defined bioconjugates. gbiosciences.comthermofisher.com
Fundamental Role of Mal-PEG1-NHS Ester as a Dual-Reactive Moiety
This compound exemplifies the utility of heterobifunctional crosslinkers. It contains a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester group. biochempeg.comcd-bioparticles.netbroadpharm.com
NHS Ester Group: This group reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. glenresearch.comcreative-proteomics.comthermofisher.com The reaction forms a stable and irreversible amide bond. glenresearch.comcreative-proteomics.com This reaction is most efficient at a pH between 7.2 and 9. thermofisher.com
Maleimide Group: This group has a high selectivity for sulfhydryl groups (-SH), which are present in the amino acid cysteine. wikipedia.orgbiosyn.comthermofisher.com The reaction between a maleimide and a thiol forms a stable thioether bond and is most effective in the pH range of 6.5 to 7.5. thermofisher.comprecisepeg.com
The single PEG unit in this compound acts as a hydrophilic spacer, which can increase the water solubility of the resulting conjugate and reduce steric hindrance between the linked molecules. biochempeg.comcd-bioparticles.netscbt.com This dual reactivity allows for the precise and directional conjugation of two different molecules, for instance, linking a protein (via its amines) to another molecule containing a thiol group. biochempeg.combroadpharm.com
Historical Development and Evolution of PEGylated Bioconjugation Reagents
The concept of PEGylation emerged in the 1970s with the goal of reducing the immunogenicity of proteins. biochempeg.com The first PEGylated drug, Adagen® (pegademase bovine), was approved by the FDA in 1990 for treating severe combined immunodeficiency disease. biochempeg.comconicet.gov.ar This initial success spurred the development of more sophisticated PEGylation reagents.
The first generation of these reagents targeted the abundant amino groups on proteins. conicet.gov.ar However, this "random" PEGylation often resulted in heterogeneous mixtures of conjugates with varying properties. nih.govacs.org This challenge drove the evolution towards more site-specific conjugation chemistries.
The development of heterobifunctional PEG linkers, like those incorporating maleimide and NHS ester functionalities, represented a significant advancement. These reagents allowed for more controlled and specific attachment of PEG and other molecules to proteins and other biomolecules. conicet.gov.ar Over the years, further innovations have led to a wide array of PEGylated reagents with different reactive groups, PEG chain lengths, and architectures (linear, branched, etc.), providing a versatile toolbox for researchers to create precisely engineered bioconjugates for therapeutic and diagnostic purposes. sigmaaldrich.comconicet.gov.arpharmaceutical-technology.com
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1807518-72-4 | biochempeg.comclinisciences.com |
| Molecular Formula | C13H14N2O7 | biochempeg.comclinisciences.com |
| Molecular Weight | 310.26 g/mol | biochempeg.comclinisciences.com |
| Appearance | Powder | clinisciences.com |
| Storage | -20°C for 3 years (powder) | clinisciences.com |
Table 2: Reactivity of Functional Groups in this compound
| Functional Group | Reactive Towards | Resulting Bond | Optimal pH | Source |
| N-hydroxysuccinimide (NHS) ester | Primary amines (-NH2) | Amide | 7.2 - 9.0 | creative-proteomics.comthermofisher.comneb.com |
| Maleimide | Sulfhydryls (-SH) | Thioether | 6.5 - 7.5 | thermofisher.comprecisepeg.com |
Detailed Research Findings
The utility of the maleimide-thiol conjugation chemistry is well-documented. For instance, studies have shown that the reaction between maleimide groups on nanoparticles and a cyclic peptide containing a thiol reached a conjugation efficiency of 84% within 30 minutes at room temperature. biosyn.com However, the stability of the resulting thiosuccinimide linkage can be a concern, as it can be reversible under certain biological conditions through a retro-Michael reaction. wikipedia.orgcreativepegworks.com This potential instability has led to the development of strategies to create more stable linkages. creativepegworks.com
The reaction of NHS esters with amines is also well-characterized. The efficiency of this reaction is pH-dependent, with optimal conditions typically between pH 8.3 and 8.5. windows.net At lower pH, the amine group is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester can compete with the desired reaction, reducing the yield. windows.net To overcome the poor aqueous solubility of some NHS ester reagents, they are often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. glenresearch.comwindows.net
The combination of these two reactive chemistries in a single molecule like this compound provides a powerful tool for creating specific bioconjugates. For example, it is used in the synthesis of antibody-drug conjugates (ADCs), where the NHS ester can react with lysine residues on an antibody, and the maleimide can then be used to attach a cytotoxic drug that has been modified to contain a thiol group. medchemexpress.commedchemexpress.com This targeted delivery approach is a key strategy in modern cancer therapy. pharmaceutical-technology.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7/c16-9-1-2-10(17)14(9)6-8-21-7-5-13(20)22-15-11(18)3-4-12(15)19/h1-2H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRJPIJPLBUEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114382 | |
| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-72-4 | |
| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Principles of Mal Peg1 Nhs Ester Reactivity
N-Hydroxysuccinimide (NHS) Ester Reaction with Primary Amines
The NHS ester moiety of Mal-PEG1-NHS ester is highly reactive towards primary amines, such as those found on the N-terminus of polypeptides and the side chain of lysine (B10760008) residues. nih.govbiorxiv.orgglenresearch.com This reactivity is the basis for its widespread use in bioconjugation. biorxiv.org
The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond. thermofisher.com In this reaction, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com The resulting amide bond is covalent and highly stable under physiological conditions.
The hydrolysis of the NHS ester is a critical factor to consider. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 at 4°C, while it is significantly longer (4-5 hours) at pH 7.0 and 0°C. thermofisher.com This pH-dependent hydrolysis underscores the importance of carefully controlling the reaction conditions to maximize the efficiency of the conjugation. jyi.org
Interactive Data Table: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This table illustrates the significant impact of pH on the stability of NHS esters, with higher pH leading to a much faster rate of hydrolysis.
NHS esters exhibit a strong preference for reacting with primary amines. nih.govbiorxiv.org In proteins, the most accessible primary amines are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. nih.govglenresearch.com Lysine is a relatively abundant amino acid, meaning that labeling with NHS esters can result in multiple modifications on a single protein. nih.govglenresearch.com
While both the N-terminal α-amino group and the lysine ε-amino group are primary amines, their pKa values differ. The α-amino group generally has a lower pKa (around 8.9) compared to the ε-amino group of lysine (around 10.5). thermofisher.com This difference can be exploited to achieve a degree of selectivity. By performing the reaction at a lower pH (e.g., pH 6.5), the lysine residues will be predominantly protonated and less reactive, allowing for preferential labeling of the N-terminus. thermofisher.com However, under the more common reaction conditions of pH 7.2-8.5, both sites will be reactive. thermofisher.com
Maleimide (B117702) Reaction with Thiols
The maleimide group of this compound provides a second, highly specific reactive handle for conjugation, targeting sulfhydryl (thiol) groups.
Maleimides react with thiols via a Michael addition reaction to form a stable, covalent thioether bond. axispharm.combiosyn.com This reaction is highly efficient and proceeds rapidly under mild, physiological conditions. axispharm.com The resulting thiosuccinimide linkage is a cornerstone of many bioconjugation strategies. axispharm.comprolynxinc.comacs.org
The thiol-maleimide reaction is highly chemoselective, showing a strong preference for thiols over other nucleophilic groups present in proteins, such as amines. axispharm.comnih.gov This high degree of selectivity is a major advantage, allowing for precise and controlled conjugation. thno.org The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. axispharm.comnih.gov Within this pH range, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. axispharm.com At pH values above 8.5, the competing reaction with amines (aza-Michael addition) can become more significant. nih.gov
The reaction kinetics are also noteworthy, with second-order rate constants typically ranging from 100 to 1000 M⁻¹s⁻¹, depending on the specific thiol and the pH. nih.gov It is important to note that while the resulting thioether bond is generally considered stable, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. prolynxinc.comnih.gov However, subsequent hydrolysis of the succinimide (B58015) ring can occur, which stabilizes the linkage and prevents this reversal. prolynxinc.comacs.org
Interactive Data Table: Optimal pH Ranges for Functional Group Reactions
| Functional Group | Target Group | Optimal pH Range | Resulting Bond |
| NHS Ester | Primary Amine | 7.2 - 8.5 | Amide |
| Maleimide | Thiol | 6.5 - 7.5 | Thioether |
This table provides a direct comparison of the optimal reaction conditions for the two functional ends of the this compound, highlighting their distinct reactivity profiles.
Considerations for Cysteine-Specific Bioconjugation
While the maleimide-thiol reaction is highly specific, several factors must be considered to ensure successful and stable bioconjugation.
Disulfide Bond Reduction: Cysteine residues within a protein can exist as free thiols or as part of a disulfide bond with another cysteine. Since maleimides only react with free thiols, any disulfide bonds in the target protein must first be reduced. tocris.com Reagents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) are commonly used for this purpose. tocris.comthermofisher.com If DTT is used, it must be removed before the addition of the maleimide reagent, as it also contains a thiol group. tocris.com
pH Control: Maintaining the reaction pH between 6.5 and 7.5 is crucial for cysteine specificity. thermofisher.comprecisepeg.com At higher pH values (above 8.5), the maleimide can react with primary amines, leading to non-specific labeling. thermofisher.com
Thiazine (B8601807) Rearrangement: A potential side reaction can occur when conjugating maleimides to a peptide or protein with an N-terminal cysteine. The N-terminal amine can attack the succinimide ring of the newly formed thioether, leading to a rearrangement to a six-membered thiazine structure. nih.govbachem.com This side reaction is more prevalent at neutral to basic pH and can be minimized by performing the conjugation under more acidic conditions. nih.gov
Reversibility of Thiol-Maleimide Conjugation in Biological Contexts
Contrary to early assumptions of its complete stability, the thioether bond formed between a thiol and a maleimide is susceptible to reversal through a retro-Michael reaction. nih.govcreativepegworks.comiris-biotech.de This can lead to the deconjugation of the linked molecules, particularly in the presence of other thiols like glutathione (B108866), which is abundant in biological systems. wikipedia.orgcreativepegworks.com
The stability of the thiol-maleimide linkage is influenced by the substituents on the maleimide nitrogen. ucl.ac.uk Electron-withdrawing groups on the nitrogen can accelerate the hydrolysis of the succinimide ring to form a stable succinamic acid thioether. prolynxinc.comacs.org This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a strategy to stabilize the conjugate. researchgate.netacs.org Some studies have shown that the half-life of the ring-opened product can be over two years. prolynxinc.comacs.org
Synergistic Reactivity of Heterobifunctional Design
The heterobifunctional nature of this compound offers significant advantages in bioconjugation. jenkemusa.com It allows for the sequential and controlled coupling of two different molecules, which is not possible with homobifunctional crosslinkers that have two identical reactive groups. thermofisher.com For example, a protein containing lysine residues can first be reacted with the NHS ester end of the linker. After removing the excess unreacted linker, a second molecule containing a thiol group can be added to react with the maleimide end. windows.net This stepwise approach minimizes the formation of unwanted homodimers and allows for the creation of well-defined conjugates. nih.gov
Role of PEG Spacer in Bioconjugate Properties
The polyethylene (B3416737) glycol (PEG) spacer in this compound plays a crucial role in determining the properties of the final bioconjugate. chempep.com PEG is a hydrophilic polymer known for its biocompatibility and ability to increase the aqueous solubility of conjugated molecules. thermofisher.comchempep.cominterchim.fr
The key contributions of the PEG spacer include:
Increased Solubility: The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. medkoo.comthermofisher.comrsc.org
Reduced Aggregation: The hydrophilic nature of PEG can help to prevent the aggregation of conjugated proteins. rsc.org
Minimized Immunogenicity: PEG spacers can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity. thermofisher.comchempep.com
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation time in the body. rsc.orgnih.gov
Flexible Spacer: The PEG chain provides a flexible link between the two conjugated molecules, which can be important for maintaining the biological activity of the components. chempep.com
The length of the PEG spacer can be varied to optimize the properties of the bioconjugate for a specific application. nih.gov While a single PEG unit is present in this compound, linkers with longer PEG chains are also available. thermofisher.com
Synthetic Methodologies for Mal Peg1 Nhs Ester and Derivatives
Chemical Synthesis Pathways for Mal-PEG1-NHS Ester
The synthesis of Mal-PEG-NHS esters involves a multi-step process that strategically builds the molecule with its distinct reactive ends. Generally, these syntheses involve the reaction of a maleimide-containing molecule with a PEG derivative that has a protected carboxylic acid and a reactive group for PEGylation.
A common approach involves starting with a PEG molecule functionalized with a protected amine at one end and a hydroxyl group at the other. The hydroxyl group can be reacted with a molecule containing a maleimide (B117702) group and a reactive functional group, such as a tosylate or mesylate, to form an ether linkage. Following the formation of the maleimide-PEG-amine, the protecting group on the amine is removed, and the resulting free amine is then reacted with an activated carboxylic acid, such as an NHS ester, to yield the final Mal-PEG-NHS ester.
Alternatively, a more direct route can be employed where a maleimide-PEG-carboxylic acid intermediate is synthesized first. This intermediate can then be reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the final Mal-PEG-NHS ester. thermofisher.com
The reaction conditions for these steps are crucial for achieving high yields and purity. The reaction between the NHS ester and a primary amine is typically carried out at a pH of 7-9, while the maleimide group's reaction with a sulfhydryl group is optimal at a pH of 6.5-7.5. nanocs.netthermofisher.com It's important to note that the NHS ester is susceptible to hydrolysis, especially at higher pH values. thermofisher.com
Purification Strategies for Linker Intermediates and Final Product
Purification of PEG linker intermediates and the final Mal-PEG-NHS ester product is critical to remove unreacted starting materials, byproducts, and polydisperse PEG species. A combination of purification techniques is often employed to achieve the desired high purity.
Common purification strategies include:
Extraction: This technique is particularly useful for separating products from starting materials with different solubility properties. For instance, unsubstituted PEG chains often show a strong affinity for the aqueous phase, while their tosylated or mesylated derivatives partition into the organic layer, allowing for separation through simple extraction. rsc.org
Column Chromatography: Silica gel chromatography is a widely used method for purifying PEG derivatives. nih.gov By using an appropriate solvent system, it is possible to separate the desired product from impurities based on their polarity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is also a powerful tool for purifying and analyzing the oligomer purity of PEG derivatives. rsc.org
Recrystallization: This technique can be effective for purifying solid intermediates and final products, provided a suitable solvent system can be found.
Desalting/Dialysis: These methods are used to remove excess salts and small molecule impurities from the final product, particularly after conjugation reactions. thermofisher.com
The purity of the final product is often assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com
Structural Variations and Analogs of Mal-PEG-NHS Esters
The basic structure of Mal-PEG-NHS ester can be modified to suit specific applications. These variations primarily involve altering the length of the PEG spacer and changing the end groups.
Varying PEG Lengths:
The number of ethylene (B1197577) glycol units in the PEG chain can be precisely controlled to create linkers with different lengths. chempep.com This allows for fine-tuning of the spacer's properties, such as its hydrophilicity and the distance between the conjugated molecules. Commercially available Mal-PEG-NHS esters come with various PEG lengths, including PEG2, PEG3, PEG4, PEG5, PEG8, and PEG12. broadpharm.combroadpharm.comgoogle.com Longer PEG chains can increase the solubility and stability of the resulting conjugate and reduce steric hindrance. nanocs.netinterchim.fr
Different End Groups:
While the maleimide and NHS ester groups are common, other reactive functionalities can be incorporated to create a diverse range of heterobifunctional linkers. For example, the NHS ester can be replaced with other amine-reactive groups. Alternatively, the maleimide group can be substituted with other thiol-reactive groups. Furthermore, branched PEG linkers can be synthesized, which have a single maleimide group and multiple NHS ester groups, allowing for the attachment of several molecules to a single thiol group. medkoo.com
Interactive Data Table: Examples of Mal-PEG-NHS Ester Analogs
| Compound Name | PEG Units (n) | Reactive Group 1 | Reactive Group 2 |
| This compound | 1 | Maleimide | NHS ester |
| Mal-PEG2-NHS ester | 2 | Maleimide | NHS ester |
| Mal-PEG4-NHS ester | 4 | Maleimide | NHS ester |
| Mal-PEG8-NHS ester | 8 | Maleimide | NHS ester |
| Mal-PEG12-NHS ester | 12 | Maleimide | NHS ester |
Development of Monodisperse PEG Linkers
Traditional methods for synthesizing PEGs often result in a mixture of polymers with varying chain lengths, known as polydisperse PEGs. sigmaaldrich.combiochempeg.com For many advanced applications, particularly in drug delivery and bioconjugation, well-defined, monodisperse PEG linkers with a precise molecular weight are highly desirable. rsc.orgbiochempeg.com
The synthesis of monodisperse PEGs presents a significant challenge. Two primary strategies have emerged for their preparation:
Stepwise Synthesis: This approach involves the sequential addition of single ethylene glycol units to a growing PEG chain. chempep.com This can be achieved through various methods, including iterative approaches, convergent synthesis where pre-formed PEG segments are connected, and solid-phase synthesis. chempep.comd-nb.info Protecting group strategies are essential to control the regioselectivity of the reactions. chempep.com A more recent development is a one-pot approach that simplifies the elongation process by using a base-labile protecting group, which is expected to lower the cost of monodisperse PEG synthesis. d-nb.info
Purification of Polydisperse PEGs: This method involves the separation and purification of polydisperse PEG mixtures to isolate specific, uniform PEG units. sigmaaldrich.com While effective, this can be a challenging and costly process.
The development of monodisperse PEG linkers, which began in the 1990s, has enabled more precise and controlled bioconjugation strategies. chempep.com These well-defined linkers are crucial for producing homogeneous PEGylated drugs with specific molecular weights, leading to improved pharmacokinetics and therapeutic efficacy. biochempeg.com
Advanced Bioconjugation Strategies Utilizing Mal Peg1 Nhs Ester
Stepwise Conjugation Protocols
Stepwise conjugation is a common strategy employed with heterobifunctional crosslinkers like Mal-PEG1-NHS ester to ensure specific conjugate formation. windows.net This method involves the sequential reaction of the two reactive groups on the linker with two different molecules. fishersci.com
Amine-First Reactivity for Initial Biomolecule Functionalization
The typical first step in a stepwise conjugation protocol using this compound involves the reaction of the NHS ester with a primary amine on the first biomolecule. windows.netfishersci.com This reaction is generally performed in a buffer with a pH range of 7 to 9. windows.netthermofisher.com The primary amines, present as lysine (B10760008) residues or at the N-terminus of proteins, act as nucleophiles, attacking the carbonyl group of the NHS ester. papyrusbio.com This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). thermofisher.com
It is important to control the reaction conditions, as the NHS ester can also undergo hydrolysis in aqueous solutions, a competing reaction that becomes more significant at higher pH values. windows.netthermofisher.com To favor the aminolysis reaction, the conjugation is often carried out at a pH between 7.2 and 7.5 for a period of 30 minutes to 2 hours, at either room temperature or 4°C. windows.netthermofisher.com A molar excess of the this compound is typically used to ensure sufficient activation of the amine-containing molecule. windows.netfishersci.com
Following the reaction, any excess, unreacted crosslinker is removed. This is a critical step to prevent unwanted cross-linking in the subsequent step and is commonly achieved through methods like desalting or dialysis. windows.net
Thiol-Second Reactivity for Secondary Biomolecule Attachment
Once the first biomolecule is functionalized with the maleimide (B117702) group and purified, the second biomolecule, which contains a free sulfhydryl (thiol) group, is introduced. windows.net The maleimide group of the linker attached to the first biomolecule reacts specifically with the thiol group of the second molecule. fishersci.com This reaction, a Michael addition, forms a stable thioether bond. nih.gov
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. windows.netfishersci.com At pH values above 7.5, the maleimide group can undergo hydrolysis, which reduces its reactivity towards thiols. windows.net The reaction is typically incubated for 30 minutes at room temperature or for 2 hours at 4°C. windows.net For this reaction to proceed efficiently, the sulfhydryl groups on the second biomolecule must be in a reduced state. windows.net
Optimization of Reaction Order for Specific Conjugate Formation
While the amine-first, thiol-second approach is the most common, the reaction order can be optimized depending on the specific biomolecules and the desired final conjugate. The stability of the reactive groups is a key consideration. The maleimide group is generally more stable in aqueous solution than the NHS ester. windows.net However, the NHS ester hydrolysis rate is significant, especially at higher pH. thermofisher.com
Therefore, reacting the more labile NHS ester first is often the preferred strategy to maximize conjugation efficiency. windows.net Performing the amine-targeted reaction before the sulfhydryl-targeted reaction ensures that the less stable NHS ester is consumed first, minimizing its loss to hydrolysis. windows.net Empirical testing is often necessary to determine the optimal molar ratios of the crosslinker to each biomolecule to achieve the desired level of conjugation. fishersci.com
| Parameter | Amine-First Reaction | Thiol-Second Reaction |
| Reactive Group | NHS Ester | Maleimide |
| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl (-SH) |
| pH Range | 7.0 - 9.0 windows.netthermofisher.com | 6.5 - 7.5 windows.netfishersci.com |
| Optimal pH | 7.2 - 7.5 windows.net | ~7.0 vulcanchem.com |
| Reaction Time | 30 min - 2 hours windows.net | 30 min - 2 hours windows.net |
| Temperature | Room Temperature or 4°C windows.net | Room Temperature or 4°C windows.net |
| Key Consideration | NHS ester hydrolysis increases with pH. windows.netthermofisher.com | Maleimide hydrolysis occurs at pH > 7.5. windows.net |
Simultaneous Conjugation Approaches
In some instances, a simultaneous or one-pot conjugation approach may be employed. In this strategy, the this compound, the amine-containing biomolecule, and the sulfhydryl-containing biomolecule are all mixed together in a single reaction vessel. windows.net This approach relies on the differential reactivity of the NHS ester and maleimide groups at a specific pH.
For a simultaneous reaction to be successful, a pH that allows both reactions to proceed efficiently is required. A pH of 7.2 to 7.5 is often used, as it represents a compromise where both the amine and thiol reactions can occur. windows.net However, this approach can be less controlled than the stepwise method and may lead to a more heterogeneous mixture of products, including homodimers of the sulfhydryl-containing molecule if it also possesses accessible amines. The success of a simultaneous conjugation is highly dependent on the specific properties of the biomolecules being conjugated and requires careful optimization of reaction conditions.
Site-Specific Bioconjugation Methodologies
The ability to attach a linker to a specific site on a biomolecule is crucial for creating homogeneous conjugates with preserved biological activity. biosyn.com this compound can be utilized in site-specific bioconjugation strategies, particularly when targeting engineered biomolecules.
Targeting Genetically Engineered Cysteine Residues
A powerful method for achieving site-specific conjugation involves the introduction of a cysteine residue at a specific location on a protein or antibody through genetic engineering. biosyn.combeilstein-journals.org Cysteine is a relatively rare amino acid, and its thiol group has unique reactivity, making it an ideal target for specific modification. researchgate.netnih.gov
N-Terminal Specific Labeling Techniques
The selective modification of a protein's N-terminus is a key strategy in bioconjugation for producing homogeneous conjugates. The this compound linker provides functionalities that can be adapted for such specific labeling techniques, primarily by leveraging the differential reactivity of the N-terminal α-amine compared to the ε-amines of lysine residues.
A primary method for achieving preferential N-terminal labeling with N-hydroxysuccinimide (NHS) esters involves precise control of the reaction's pH. mdpi.com The α-amine at a protein's N-terminus generally has a lower pKa value than the ε-amines of lysine side chains. By conducting the conjugation reaction at a near-neutral or slightly acidic pH (e.g., pH 6.5-7.5), the N-terminal amine is more nucleophilic than the lysine amines, which remain largely protonated and unreactive. mdpi.comthermofisher.com This pKa difference allows the NHS ester moiety of this compound to preferentially acylate the N-terminal amine, forming a stable amide bond. mdpi.com However, this approach often does not yield complete selectivity, and some off-target labeling of lysine residues can occur, leading to a heterogeneous product mixture. mdpi.com
For more robust and site-specific N-terminal labeling, advanced strategies have been developed. One such method involves a "one-pot," two-step reaction that utilizes an N-terminal cysteine residue. nih.govnih.gov In this approach, the R-NHS ester (where 'R' represents the Mal-PEG1- portion of the linker) is first converted in situ to a more chemoselective thioester intermediate. nih.govnih.gov This is typically achieved by reacting the NHS ester with a thiol-containing molecule like 2-mercaptoethanesulfonate (MESNa). nih.gov The resulting thioester is highly reactive toward the α-amine of an N-terminal cysteine. nih.gov This reaction proceeds via a mechanism similar to native chemical ligation (NCL), forming a stable amide bond exclusively at the N-terminus with near-stoichiometric efficiency. nih.govnih.gov This method has proven effective even for large proteins, demonstrating its versatility. nih.gov
| Technique | Principle | Typical pH | Selectivity | Key Requirement |
| pH-Controlled Labeling | Exploits the lower pKa of the N-terminal α-amine compared to lysine ε-amines. mdpi.com | 6.5 - 7.5 | Preferential, but not absolute. mdpi.com | Protein stability at near-neutral pH. |
| Thioester Intermediate Method | In-situ conversion of NHS ester to a thioester, which chemoselectively ligates to an N-terminal cysteine. nih.govnih.gov | 6.8 - 7.0 | High, site-specific for N-terminal Cys. nih.gov | Protein must possess an N-terminal cysteine. nih.govnih.gov |
Considerations for Controlled Drug-to-Antibody Ratios (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC), as it directly influences the ADC's potency, stability, and pharmacokinetic profile. rsc.org When using linkers like this compound, which conjugates payloads to lysine residues via its NHS ester group, several factors must be carefully controlled to manage the resulting DAR.
Conjugation to lysine residues typically results in a heterogeneous mixture of ADCs with varying numbers of payloads attached (e.g., DAR values from 0 to over 8). nih.govacs.org This heterogeneity arises because a typical IgG antibody contains numerous surface-accessible lysine residues, making it challenging to control the precise sites and stoichiometry of conjugation. nih.govglenresearch.com The goal is often to achieve an optimal average DAR, as an excessively high DAR can lead to protein aggregation, increased clearance from circulation, and reduced efficacy. rsc.org
Several reaction parameters are manipulated to control the average DAR during lysine conjugation with NHS esters:
Molar Excess of Linker-Payload: The ratio of the this compound-drug complex to the antibody is a primary determinant of the final DAR. A higher molar excess will generally result in a higher average DAR. glenresearch.com Empirical testing with small-scale reactions is often used to determine the optimal ratio for a desired DAR. glenresearch.com
Reaction pH: The reactivity of NHS esters is highly pH-dependent. lumiprobe.com At a higher pH (typically 8.0-9.0), the deprotonated primary amines of lysine residues are more nucleophilic, leading to a faster reaction and potentially a higher DAR. thermofisher.comglenresearch.com However, the rate of NHS ester hydrolysis also increases at higher pH, which can reduce conjugation efficiency. thermofisher.com
Reaction Time and Temperature: Incubation time (typically 1-4 hours at room temperature) and temperature also affect the extent of conjugation. thermofisher.comglenresearch.com Longer reaction times can lead to higher DAR values, but also increase the risk of linker hydrolysis and potential protein degradation. thermofisher.com
Protein Concentration: The concentration of the antibody solution can influence reaction efficiency. Less-concentrated protein solutions can make the competing hydrolysis reaction of the NHS ester more pronounced. thermofisher.com
The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, such as the single unit in this compound, can help to increase the hydrophilicity of the linker-payload complex. broadpharm.comresearchgate.net This improved solubility can mitigate the aggregation issues often associated with conjugating hydrophobic drug molecules, potentially allowing for the stable attachment of a higher number of payloads. researchgate.net
| Parameter | Effect on DAR | Rationale |
| Molar Excess of Linker | Increasing molar excess generally increases DAR. glenresearch.com | Provides more reactive molecules per antibody for conjugation. |
| pH | Higher pH (8.0-9.0) can increase DAR. thermofisher.comglenresearch.com | Increases nucleophilicity of lysine amines, but also hydrolysis. thermofisher.comlumiprobe.com |
| Reaction Time | Longer time can increase DAR. glenresearch.com | Allows more conjugation events to occur before quenching. |
| Protein Concentration | Higher concentration can improve efficiency. thermofisher.com | Favors the bimolecular conjugation reaction over unimolecular hydrolysis. |
Applications in Advanced Biomedical Research and Engineering
Antibody-Drug Conjugates (ADCs) Development
The design of the linker is critical for an ADC's success, with stability in systemic circulation being paramount to prevent premature drug release and minimize off-target toxicity. medchemexpress.com Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as changes in pH or the presence of certain enzymes. Non-cleavable linkers, conversely, release the drug only after the antibody is fully internalized and degraded within the lysosome of the target cell. medchemexpress.com
The synthesis of an ADC using Mal-PEG1-NHS ester leverages its heterobifunctional nature to connect a cytotoxic payload to an antibody. The process can be performed in a stepwise manner. Typically, the NHS ester end of the this compound is first reacted with a primary amine present on the cytotoxic payload. This reaction forms a stable amide bond, resulting in a maleimide-activated payload.
Subsequently, this maleimide-functionalized payload is conjugated to the antibody. The maleimide (B117702) group reacts specifically with sulfhydryl groups, which are often introduced into the antibody by the reduction of interchain disulfide bonds or through protein engineering to introduce cysteine residues at specific sites. researchgate.net This thiol-maleimide reaction creates a stable, covalent thioether linkage, completing the formation of the ADC. nih.gov This method allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute. chemrxiv.org For example, this linker has been used to attach a Bruton's Tyrosine Kinase (BTK) degrader payload to a CD79b-targeting antibody to create a novel ADC. chemrxiv.org
The therapeutic index—the ratio between a drug's toxic dose and its therapeutic dose—is a crucial measure of its safety and efficacy. The linker in an ADC plays a significant role in determining this index. researchgate.netgoogle.com A stable linker, like those based on the maleimide-thiol conjugation, is designed to remain intact in the bloodstream, preventing the premature release of the potent cytotoxic payload that could harm healthy tissues. medchemexpress.com This stability is essential for minimizing systemic toxicity and thus widening the therapeutic window. researchgate.net
The pharmacokinetic (PK) profile of an ADC, which describes its absorption, distribution, metabolism, and excretion, is also heavily influenced by the linker. Hydrophilic linkers, such as those containing PEG moieties, can significantly improve an ADC's PK properties. They can increase the water solubility of the conjugate, reduce its tendency to aggregate, and decrease its clearance from circulation. researchgate.net Compared to more hydrophobic linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), hydrophilic PEG-containing linkers have been shown to yield ADCs with an improved therapeutic index. researchgate.net
PROteolysis TArgeting Chimeras (PROTACs) Synthesis
PROTACs are innovative therapeutic molecules designed to eliminate specific unwanted proteins from cells. medchemexpress.com These bifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. broadpharm.comnih.gov This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.gov
The linker is a crucial component of a PROTAC, as it must correctly orient the target protein and the E3 ligase to facilitate efficient ubiquitination. nih.gov Linkers vary in length, composition, and flexibility. PEG-based linkers, including those derived from this compound, are frequently used in PROTAC construction. medchemexpress.combroadpharm.com The primary reasons for incorporating PEG chains are to enhance the water solubility and cell permeability of the final PROTAC molecule, which are often large and can have poor physicochemical properties. broadpharm.com this compound provides a short, defined PEG unit for this purpose. medchemexpress.com
The heterobifunctional nature of this compound makes it an ideal building block for the stepwise synthesis of PROTACs. The linker serves to connect the E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) that bind to the Cereblon E3 ligase) to the ligand for the target protein. nih.gov
The synthesis strategy involves sequential conjugation reactions. For instance, the NHS ester of this compound can be reacted with an available primary or secondary amine on the E3 ligase ligand to form a stable amide bond. broadpharm.com This creates an intermediate where the E3 ligase ligand is now functionalized with a maleimide-PEG1 linker. In the subsequent step, the terminal maleimide group of this intermediate is reacted with a free thiol group present on the target protein's ligand. broadpharm.com This two-step process ensures a controlled and directional assembly of the final PROTAC molecule, connecting the two critical binding components through the PEGylated linker. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | Maleimide-PEG1-Succinimidyl Propionate, Mal-PEG1-SPA |
| Bruton's Tyrosine Kinase | BTK |
| Dichloromethane | DCM |
| N-hydroxysuccinimide | NHS |
| Polyethylene (B3416737) glycol | PEG |
| Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC |
| Thalidomide | |
| Auristatin | |
| Cereblon |
Influence on Degradation Efficiency
The incorporation of this compound into biomaterials and drug delivery systems can influence their degradation profiles. The stability of the bonds formed by its reactive groups is a key determinant of the degradation characteristics of the final conjugate.
The maleimide group of the linker reacts with thiol (-SH) groups to form a stable thioether bond. biochempeg.com Conversely, the NHS ester reacts with primary amines (-NH2) to create a stable amide bond. biochempeg.comwindows.net The inherent stability of these linkages means that this compound is considered a non-cleavable linker under most physiological conditions. medchemexpress.commedchemexpress.com
However, the term "non-cleavable" can be context-dependent. While the amide and thioether bonds are robust, the ester linkage within the NHS ester group can be susceptible to hydrolysis, particularly at higher pH. windows.net This hydrolysis is a competing reaction during the conjugation process. windows.net The stability of the maleimide group also decreases at a pH above 7.5, where it can undergo hydrolysis. windows.net
In the context of biomaterial scaffolds, the degradation of maleimide-thiol adducts can be tuned in reducing environments. acs.org This suggests that while generally stable, the linkage can be designed to break down under specific physiological or pathological conditions. For instance, some PEG derivatives are designed to be cleavable, detaching from a nanoparticle surface to enhance cellular uptake at a target site. nih.gov
Nanoparticle Functionalization
This compound is extensively used to functionalize nanoparticles, enhancing their performance in biological systems. This functionalization is critical for improving dispersion, stability, and for enabling targeted delivery.
Surface Modification for Enhanced Dispersion and Stability in Biological Systems
When nanoparticles are introduced into biological fluids, they are often coated by proteins, a process known as opsonization, which can lead to rapid clearance from the body. Surface modification with PEG chains, a process called PEGylation, creates a hydrophilic layer that repels proteins, reducing opsonization and prolonging circulation time. mdpi.com
The hydrophilic PEG spacer of this compound, although short in this specific molecule, contributes to the increased solubility and stability of the functionalized nanoparticles in aqueous environments. broadpharm.comscbt.comchemicalbook.com This PEG layer forms a protective shield, preventing non-specific binding of proteins and other biomolecules, which in turn enhances the dispersion and stability of the nanoparticles in complex biological milieu. axispharm.com
Attachment of Targeting Ligands to Nanoparticle Surfaces
The bifunctional nature of this compound is ideal for attaching targeting ligands to nanoparticle surfaces. Targeting ligands are molecules that recognize and bind to specific receptors on the surface of target cells, such as cancer cells. nih.gov
The process typically involves a two-step reaction:
The NHS ester end of the this compound reacts with primary amine groups present on the surface of the nanoparticle or a polymer coating on the nanoparticle. windows.net This forms a stable amide bond, leaving the maleimide group exposed.
A targeting ligand that has been engineered to contain a thiol group (e.g., a cysteine-containing peptide or antibody fragment) is then reacted with the maleimide-functionalized nanoparticle. uni-regensburg.de The maleimide group specifically reacts with the thiol group to form a stable thioether bond, thus covalently attaching the targeting ligand to the nanoparticle surface. biochempeg.comwindows.net
This precise control over the conjugation chemistry ensures that the targeting ligand is oriented correctly for optimal receptor binding. uni-regensburg.de
Applications in Targeted Delivery Systems (general principles)
The functionalization of nanoparticles with targeting ligands using this compound is a fundamental strategy in the development of targeted drug delivery systems. axispharm.com These systems are designed to deliver a therapeutic payload specifically to diseased cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
The general principle involves the circulation of the ligand-functionalized nanoparticles in the bloodstream. The targeting ligand on the nanoparticle surface recognizes and binds to its specific receptor, which is often overexpressed on the target cells. nih.gov This binding event can trigger the internalization of the nanoparticle through a process called receptor-mediated endocytosis. nih.gov Once inside the cell, the therapeutic agent can be released to exert its effect.
This targeted approach allows for the delivery of potent drugs, such as cytotoxins in antibody-drug conjugates (ADCs), directly to the site of action, minimizing exposure of healthy tissues. chemicalbook.combioglyco.comchemicalbook.in
Surface Modification for Biosensors and Implantable Devices
The ability of this compound to modify surfaces is also leveraged in the development of advanced biosensors and implantable medical devices. axispharm.com
Creation of Hydrophilic PEG Layers
For biosensors and implantable devices, preventing non-specific protein adsorption, or biofouling, is crucial for maintaining their function and biocompatibility. A build-up of proteins on a biosensor surface can interfere with the detection of the target analyte, while on an implantable device, it can trigger an inflammatory response.
By attaching this compound to the surface of these devices, a hydrophilic PEG layer is formed. This PEG layer creates a steric barrier that effectively reduces protein adsorption and cell adhesion. In a study involving the modification of glass surfaces, the attachment of Maleimide-PEG-NHS ester resulted in a decrease in the water contact angle, indicating an increase in the hydrophilicity of the surface. utwente.nl This modification is vital for improving the performance and longevity of biosensors and enhancing the biocompatibility of implantable devices.
Reduction of Non-Specific Protein Adsorption and Cell Adhesion
The modification of surfaces with Polyethylene Glycol (PEG) is a widely adopted strategy to resist the fouling of surfaces by biomolecules. The heterobifunctional linker, this compound, is instrumental in this application by creating a hydrophilic and sterically hindering layer on various substrates. When attached to a surface, the PEG component of the linker forms a flexible, water-soluble shield. scbt.combroadpharm.com This layer of PEG chains creates a physical barrier that effectively reduces the non-specific adsorption of proteins and prevents cell adhesion.
The mechanism of this anti-fouling property is rooted in the high hydration capacity of the PEG chains. The chains attract a significant volume of water molecules, forming a hydrated layer that is energetically unfavorable for proteins to penetrate, thus repelling them from the surface. This principle is critical in the fabrication of biomedical devices, biosensors, and implantable materials where uncontrolled protein and cell binding can compromise device function and lead to adverse biological responses.
Research on PEG-modified polyacrylate hydrogels for use in immunoassays has demonstrated the effectiveness of this approach. In one study, the incorporation of PEG moieties into the hydrogel matrix resulted in a significant reduction in non-specific protein binding. nih.gov The findings from this research are summarized in the table below.
| Parameter | Finding | Reference |
|---|---|---|
| Non-Specific Binding | 10-fold decrease | nih.gov |
| Specific Binding (Staphylococcal enterotoxin B) | 6-fold increase | nih.gov |
| Limit of Detection (Staphylococcal enterotoxin B) | 1 ng/mL | nih.gov |
Similarly, studies on decellularized tissues modified with multi-arm PEG-NHS have shown that the PEG layer can effectively prevent cell adhesion for a controlled period, a crucial factor in preventing postoperative adhesions. rsc.org The hydrophilic PEG layer formed by linkers such as this compound is vital for creating biocompatible surfaces that resist biofouling.
Enhancing Biocompatibility and Surface Performance
When this compound is used to modify the surface of a biomedical device, it forms a hydrophilic, flexible, and biocompatible layer. scbt.comjenkemusa.com This surface modification is critical for applications such as:
Implantable Devices: Reducing protein fouling and subsequent fibrous capsule formation, improving the long-term viability and function of the implant.
Biosensors: Minimizing non-specific binding to the sensor surface, which enhances the signal-to-noise ratio and improves the accuracy and sensitivity of diagnostic assays. nih.gov
Nanoparticle Functionalization: Coating nanoparticles with PEG improves their dispersion and stability in biological systems and reduces their uptake by the immune system, thereby enhancing circulation time and targeting efficiency.
The versatility of the this compound, with its amine-reactive NHS ester, allows for its covalent attachment to a wide array of material surfaces that have been pre-functionalized with primary amines, ensuring a stable and durable biocompatible coating.
Peptide and Protein Conjugation Beyond ADCs
While this compound is a key component in the synthesis of Antibody-Drug Conjugates (ADCs), its utility extends to a much broader range of bioconjugation applications. medchemexpress.commedchemexpress.com Its heterobifunctional nature, possessing both a maleimide group for thiol-specific reactions and an NHS ester for amine-specific reactions, makes it an exceptionally versatile tool for linking different types of biomolecules together. windows.netbioglyco.com
Labeling of Proteins, Antibodies, and Oligonucleotides
The N-hydroxysuccinimide (NHS) ester end of the this compound molecule is highly reactive toward primary amine groups (-NH2). broadpharm.com This reactivity is commonly exploited for the labeling of various biomolecules. Proteins, antibodies, and amine-modified oligonucleotides contain accessible primary amines, primarily on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues, which can be targeted by the NHS ester. chemicalbook.inchemicalbook.com
The reaction between the NHS ester and a primary amine occurs efficiently at a physiological to slightly alkaline pH (typically pH 7-9), forming a stable and covalent amide bond. windows.net This process allows for the attachment of the maleimide-PEG portion of the linker to the target biomolecule. This "activated" biomolecule can then be used in a subsequent step to conjugate with another molecule containing a free thiol group via the maleimide moiety. broadpharm.combioglyco.com This labeling strategy is fundamental in creating complex biomolecular constructs for research and diagnostic purposes.
Preparation of Antibody-Enzyme Conjugates
Mal-PEG-NHS esters are frequently used to create antibody-enzyme conjugates, which are valuable reagents in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay). windows.net The preparation typically involves a two-step reaction scheme that leverages the different reactivities of the maleimide and NHS ester groups. windows.net
Step 1: Activation of the Antibody: The antibody, which is rich in primary amine groups (lysine residues), is reacted with a molar excess of this compound. The NHS ester end of the linker covalently attaches to the antibody, forming stable amide bonds. Excess, unreacted linker is then removed through a purification step like dialysis or desalting. windows.net This results in an antibody that is now functionalized with reactive maleimide groups.
Step 2: Conjugation with the Enzyme: The maleimide-functionalized antibody is then reacted with an enzyme that has a free sulfhydryl (-SH) group. The maleimide group reacts specifically with the sulfhydryl group at a pH range of 6.5-7.5 to form a stable thioether bond. windows.net If the enzyme does not naturally possess an accessible sulfhydryl group, one can be introduced through protein engineering or by reacting lysine residues with a reagent like Traut's Reagent (2-iminothiolane).
This sequential approach ensures a controlled and specific conjugation, linking the antibody and enzyme through the PEG spacer, and minimizing the formation of unwanted homodimers of either the antibody or the enzyme. windows.net
Synthesis of Hapten-Carrier Protein Conjugates
Haptens are small molecules that are generally not immunogenic on their own. To elicit an antibody response against a hapten, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). nih.govresearchgate.net Mal-PEG-NHS esters are ideal for facilitating this conjugation. windows.net
The synthesis often follows a two-step procedure similar to that for antibody-enzyme conjugates. windows.net First, the carrier protein is reacted with the NHS ester end of the linker. windows.net After purification, the resulting maleimide-activated carrier protein is then reacted with a hapten that has been modified to contain a free thiol group. This creates a stable hapten-carrier immunogen ready for immunization. google.com
The density of haptens on the carrier protein is a critical parameter that can influence the resulting antibody titer and specificity. Research on the generation of antibodies against an atrazine (B1667683) derivative demonstrated that varying the molar ratio of hapten to carrier protein during conjugation resulted in different hapten densities, which in turn affected the immunogenic response. nih.govresearchgate.net
| Conjugate ID | Molar Ratio (Hapten:Protein) | Average Hapten Density | Resulting Antibody Titer | Reference |
|---|---|---|---|---|
| M1 | 1:5 | 3 | Low | researchgate.net |
| M2 | 1:10 | 5 | Moderate | researchgate.net |
| M3 | 1:20 | 10 | High | researchgate.net |
| M4 | 1:40 | 14 | High | researchgate.net |
| M5 | 1:100 | 17 | High | researchgate.net |
Data adapted from a study on atrazine-BSA conjugates. A high antibody titer was achieved with a hapten density of around 15 molecules per carrier protein. nih.govresearchgate.net
PEGylation of Biomolecules for Enhanced Stability and Solubility (general principles)
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most often a protein or peptide therapeutic. This process is a cornerstone of biopharmaceutical development, and linkers like this compound are enabling reagents for this modification. The hydrophilic PEG spacer increases the solubility of the conjugated biomolecule in aqueous media. broadpharm.comchemicalbook.inchemicalbook.com
The general principles and benefits of PEGylation include:
Increased Solubility: The inherent hydrophilicity and high water solubility of the PEG chain are conferred upon the conjugated biomolecule, which is particularly beneficial for hydrophobic peptides or proteins. scbt.combroadpharm.com
Enhanced Stability: The flexible PEG chain can shield the biomolecule from proteolytic enzymes, increasing its stability and resistance to degradation in biological environments.
Reduced Immunogenicity: By masking potential antigenic sites on the protein surface, PEGylation can reduce the likelihood of an immune response against the therapeutic molecule.
Improved Pharmacokinetics: The increased hydrodynamic size of the PEGylated biomolecule reduces its rate of clearance by the kidneys, leading to a longer circulating half-life in the bloodstream.
In essence, the PEG component of the this compound linker provides a multitude of advantages that enhance the therapeutic properties of the biomolecule to which it is attached. jenkemusa.com
Compound Reference Table
| Compound Name |
|---|
| 2-iminothiolane (Traut's Reagent) |
| Atrazine |
| Bovine Serum Albumin (BSA) |
| Keyhole Limpet Hemocyanin (KLH) |
| This compound |
| Polyethylene Glycol (PEG) |
| Staphylococcal enterotoxin B (SEB) |
Hydrogel Formation and Biomaterial Engineering
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix of many tissues, making them ideal for biomedical applications. The formation of stable hydrogels often relies on the crosslinking of polymer chains. This compound, with its dual reactivity, serves as a versatile crosslinking agent in the fabrication of such biomaterials.
The core function of this compound in hydrogel formation is its ability to covalently link different polymer chains or to tether biomolecules to a polymer backbone. The NHS ester group reacts with primary amines (like those on lysine residues of proteins) at a pH of 7-9 to form stable amide bonds. windows.netmdpi.com Concurrently, the maleimide group specifically reacts with sulfhydryl groups (thiols), such as those found on cysteine residues, at a pH of 6.5-7.5 to create a stable thioether bond. windows.netmdpi.com
This dual functionality allows for a two-step crosslinking process. For instance, a protein rich in amine groups can first be reacted with the NHS ester end of this compound. windows.net After this initial conjugation, the now maleimide-displaying protein can be crosslinked by adding a thiol-containing polymer or another protein with available cysteine residues. This controlled, sequential reaction is crucial for creating well-defined hydrogel structures.
An example of this application is the crosslinking of collagen with multi-arm PEG-NHS to create in situ-forming hydrogels for repairing corneal defects. nih.gov The mechanical properties of these hydrogels, such as their stiffness and degradation profile, can be adjusted by varying the concentration and number of arms of the PEG-NHS crosslinker. nih.gov
In tissue engineering and regenerative medicine, the goal is to develop biological substitutes that restore, maintain, or improve tissue function. Hydrogels created using linkers like this compound are instrumental in this field. scbt.comnih.gov They can serve as scaffolds that provide structural support for cell growth and tissue development.
The ability to conjugate specific biomolecules to the hydrogel matrix is a key advantage. By using this compound, researchers can incorporate growth factors, adhesion peptides (like RGD sequences), and other signaling molecules into the hydrogel scaffold. This functionalization promotes cell adhesion, proliferation, and differentiation, guiding the formation of new tissue. axispharm.com
PEG-maleimide hydrogels, in general, are recognized for their utility as delivery vehicles for proteins and cells in regenerative medicine. nih.gov Their high water content helps maintain the biological activity of encapsulated proteins and supports high cell viability. nih.gov The versatility in their chemistry allows for the creation of injectable carriers that can be delivered in a minimally invasive manner to the site of injury or disease. nih.gov
Radiopharmaceutical Development and Molecular Imaging
Molecular imaging techniques, such as Positron Emission Tomography (PET), rely on the use of radiolabeled probes to visualize and quantify biological processes in vivo. The synthesis of these probes often requires linkers that can stably attach a radioisotope to a targeting biomolecule.
A common strategy in radiopharmaceutical development is the use of prosthetic groups, which are small molecules pre-labeled with a radioisotope that can then be conjugated to a larger biomolecule. Maleimide-based prosthetic groups are frequently used for their ability to react specifically with thiol groups on proteins and peptides. nih.govthno.org
While direct radiolabeling of a maleimide-containing molecule can be challenging due to the instability of the maleimide group under certain radiolabeling conditions, an alternative approach involves creating a radiolabeled thiol-containing prosthetic group. nih.govnih.gov For example, prosthetic groups like [¹⁸F]fluoropropyl-thiol and [¹⁸F]fluoro-PEG4-thiol have been synthesized and used to radiolabel maleimide-functionalized biomolecules under physiological conditions. nih.gov This strategy avoids harsh conditions that could damage the targeting molecule. researchgate.net
The thiol group of cysteine is an ideal target for site-specific modification of biomolecules due to its unique nucleophilicity and relatively low abundance compared to other amino acids like lysine. nih.govresearchgate.net This allows for controlled, site-selective radiolabeling that is less likely to interfere with the biomolecule's biological activity. researchgate.net
The maleimide group of linkers like this compound provides a highly selective reaction handle for targeting these cysteine residues. thno.org The reaction between a maleimide and a thiol is rapid and forms a stable covalent bond under mild, physiological conditions. windows.net
One strategy involves a two-step process where the targeting molecule is first functionalized with a maleimide group using the NHS ester end of the crosslinker. Subsequently, a radiolabeled thiol-containing prosthetic group is added, which reacts with the introduced maleimide to yield the final radiolabeled conjugate. nih.gov This approach has been successfully used to radiolabel peptides like c(RGDfK) for imaging. nih.gov
The principles of using this compound and similar linkers in radiopharmaceutical development extend to both diagnostic and therapeutic applications (theranostics). For diagnostics, a biomolecule (e.g., an antibody or peptide) that specifically targets a disease marker (like a tumor antigen) is conjugated to a diagnostic radioisotope (e.g., Fluorine-18 for PET imaging). axispharm.comnih.gov This allows for non-invasive visualization of the disease state, aiding in diagnosis, staging, and monitoring of treatment response.
For therapeutic purposes, the same targeting biomolecule can be linked to a therapeutic radioisotope. This radiolabeled conjugate, often referred to as a radiopharmaceutical, delivers a cytotoxic radiation dose directly to the diseased cells, minimizing damage to surrounding healthy tissue. The maleimide-thiol conjugation chemistry is robust and stable enough for these in vivo applications. nih.gov For instance, maleimide-functionalized peptides have been radiolabeled with ¹⁸F using thiol-containing prosthetic groups and evaluated in PET imaging studies, demonstrating favorable pharmacokinetics and tumor accumulation. nih.gov
Analytical and Characterization Techniques for Mal Peg1 Nhs Ester Conjugates
Spectroscopic Methods for Conjugate Verification
Spectroscopic techniques are fundamental in providing initial evidence of a successful conjugation reaction. These methods are typically used to confirm the presence of the incorporated linker and the modification of the biomolecule.
UV-Vis Spectroscopy: A straightforward method to monitor the conjugation process involves tracking the consumption of the maleimide (B117702) group. Maleimides exhibit a characteristic absorbance at approximately 300 nm, which disappears upon reaction with a thiol group on a biomolecule to form a stable thioether bond. axispharm.com By comparing the spectra of the reaction mixture over time with that of the starting materials, the extent of the maleimide-thiol reaction can be estimated.
Fluorescence Spectroscopy: While Mal-PEG1-NHS ester itself is not fluorescent, this technique becomes valuable when conjugating a fluorescently tagged biomolecule or when the linker is used to attach a fluorescent reporter molecule. Changes in the fluorescence emission spectrum, such as shifts in wavelength or changes in quantum yield, can indicate successful conjugation and provide insights into the local environment of the fluorophore post-conjugation. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the structure of the initial this compound linker and can be used to confirm its incorporation into a final conjugate, particularly with smaller biomolecules like peptides. uu.nl Specific proton signals corresponding to the maleimide and succinimidyl groups can be identified and monitored. For instance, the protons on the maleimide double bond typically appear as a singlet around 6.7-6.8 ppm. researchgate.net The disappearance or shifting of these signals, along with the appearance of new signals corresponding to the newly formed bonds, provides definitive structural evidence of conjugation. uu.nlresearchgate.net
Chromatographic Separation for Conjugate Purification
Following the conjugation reaction, the mixture will contain the desired bioconjugate, unreacted biomolecules, excess this compound linker, and reaction byproducts such as hydrolyzed N-hydroxysuccinimide. windows.net Chromatographic techniques are essential for isolating the purified conjugate.
Removal of Excess Reagent and Byproducts
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC is a widely used method for separating molecules based on their size. This technique is highly effective for removing small molecules like excess this compound and its hydrolysis byproducts from the much larger bioconjugate. windows.net The reaction mixture is passed through a column packed with a porous resin. Larger molecules (the bioconjugate) are excluded from the pores and elute first, while smaller molecules (excess linker and byproducts) enter the pores, extending their path and causing them to elute later.
Dialysis: For larger biomolecules like proteins and antibodies, dialysis is a common and gentle method for removing small, unwanted molecules. windows.net The reaction mixture is placed in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO). The bag is then placed in a large volume of buffer. Small molecules like the unreacted linker and N-hydroxysuccinimide can pass through the membrane's pores into the buffer, while the large bioconjugate is retained within the bag. This process is often repeated with fresh buffer to ensure complete removal of contaminants.
Strategies for Purifying Complex Bioconjugates (e.g., Antibody-Drug Conjugates)
The purification of complex bioconjugates like antibody-drug conjugates (ADCs), where this compound may be used as a linker, presents additional challenges due to the heterogeneity of the product. medchemexpress.com The product mixture can contain unconjugated antibody, antibodies with varying numbers of attached drugs (drug-to-antibody ratio or DAR), and residual impurities.
Ion Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge. The conjugation process can alter the charge of the biomolecule. For example, the reaction of the NHS ester with a primary amine on a lysine (B10760008) residue neutralizes a positive charge. This change in the isoelectric point (pI) of the protein can be exploited for purification using either cation or anion exchange chromatography, depending on the buffer pH and the protein's characteristics.
| Technique | Principle of Separation | Application in this compound Conjugate Purification |
| Size Exclusion Chromatography (SEC) | Molecular size | Removal of excess linker and byproducts. |
| Dialysis | Molecular size (using semi-permeable membrane) | Removal of small molecule impurities from large bioconjugates. windows.net |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of ADCs based on drug-to-antibody ratio (DAR). |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separation of conjugates with different charge variants. |
Mass Spectrometry for Molecular Weight and Stoichiometry Determination
Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular weight and for confirming the stoichiometry of the conjugation (e.g., the DAR in ADCs). enovatia.com
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for analyzing large biomolecules like proteins and antibodies. When coupled with a mass analyzer such as a time-of-flight (TOF) or Orbitrap, ESI-MS can provide highly accurate mass measurements of the intact bioconjugate. The mass difference between the unconjugated biomolecule and the final conjugate can confirm the successful attachment of the this compound linker and any other attached molecules. Deconvolution of the resulting charge state envelope provides the molecular weight of the conjugate. enovatia.com
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): MALDI-TOF is another soft ionization technique frequently used for the analysis of large biomolecules. It is particularly useful for obtaining the average molecular weight of a heterogeneous mixture of conjugates. By analyzing the mass spectra, one can determine the distribution of species with different numbers of linkers/drugs attached. researchgate.net
The data below illustrates the expected mass additions for components involved in a this compound conjugation.
| Compound/Moiety | Molecular Weight ( g/mol ) | Relevance |
| This compound | 310.26 medkoo.comnih.govbiocat.com | Mass of the intact linker. |
| Maleimide-thiol adduct | Varies | The resulting stable thioether bond. |
| N-hydroxysuccinimide | 115.09 | Byproduct of the NHS ester reaction. |
By analyzing the mass shift in the final product, researchers can confirm that the conjugation has occurred as intended. For example, the successful reaction of one this compound molecule with a protein (via both amine and thiol reactions) would result in a mass increase corresponding to the linker minus the mass of the leaving N-hydroxysuccinimide group.
Functional Activity Assessment of Conjugated Biomolecules
Ultimately, the goal of creating a bioconjugate is to retain or modulate the biological function of the parent molecule. Therefore, it is critical to perform functional assays to ensure that the conjugation process with this compound has not compromised its activity.
Enzyme-Linked Immunosorbent Assay (ELISA): For antibody conjugates, ELISA is a standard method to assess antigen-binding activity. The assay involves immobilizing the target antigen on a plate and then adding the antibody conjugate. A secondary antibody with a reporter enzyme is then used to detect the bound conjugate. The signal generated is proportional to the amount of antibody conjugate that has retained its ability to bind to the antigen.
Cell-Based Assays: When the bioconjugate is designed to interact with cells (e.g., an ADC targeting cancer cells), cell-based assays are crucial. These assays can measure various endpoints, such as cytotoxicity (for ADCs), receptor binding, or the induction of a specific cellular response. Comparing the activity of the conjugated biomolecule to the unconjugated parent molecule provides a direct measure of the impact of the conjugation.
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. It can be used to precisely measure the binding kinetics (association and dissociation rates) of a bioconjugate to its target. By immobilizing the target molecule on a sensor chip and flowing the bioconjugate over the surface, one can determine the affinity (KD) of the interaction. This allows for a quantitative comparison of the binding properties before and after conjugation, ensuring that the modification has not adversely affected the binding performance.
Challenges and Limitations in the Application of Mal Peg1 Nhs Ester
Stability Issues of NHS Ester in Aqueous Solutions (Hydrolytic Degradation)
A significant challenge in the use of Mal-PEG1-NHS ester is the inherent instability of the N-hydroxysuccinimide (NHS) ester group in aqueous environments. The NHS ester is susceptible to hydrolysis, a competing reaction to the desired aminolysis (reaction with primary amines). acs.orgthermofisher.com This hydrolytic degradation results in the formation of an unreactive carboxylic acid and the release of NHS, thereby reducing the efficiency of the conjugation reaction. thermofisher.com
The rate of this hydrolysis is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis accelerates significantly. thermofisher.comvectorlabs.com For instance, the half-life of an NHS ester can be several hours at a neutral pH of 7.0, but this can decrease to mere minutes at a pH of 9.0. thermofisher.com This narrow window of optimal reactivity necessitates careful control of the reaction pH to maximize the yield of the desired conjugate while minimizing hydrolytic loss of the reagent.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Half-life |
| 7.0 | 4-5 hours thermofisher.comthermofisher.com |
| 8.0 | 1 hour thermofisher.com |
| 8.6 | 10 minutes thermofisher.comvectorlabs.com |
| 9.0 | Minutes |
| Note: Half-life values are approximate and can be influenced by temperature and buffer composition. |
To mitigate this issue, it is recommended to prepare aqueous solutions of this compound immediately before use and to work within the optimal pH range for the aminolysis reaction, which is typically between 7.2 and 8.5. windows.net
Maleimide (B117702) Stability and Specificity Considerations at Elevated pH
The maleimide group of the this compound, while generally more stable than the NHS ester, also presents challenges, particularly concerning its stability and specificity at elevated pH levels. windows.net The primary reaction of the maleimide group is with sulfhydryl groups (thiols) to form a stable thioether bond, a reaction that is most efficient within a pH range of 6.5 to 7.5. vectorlabs.comwindows.net
However, as the pH increases above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which leads to the opening of the ring and the formation of a maleamic acid derivative. vectorlabs.comuu.nl This hydrolyzed form is unreactive towards thiols, thus diminishing the conjugation efficiency.
Furthermore, at pH values above 7.5, the specificity of the maleimide group for thiols decreases. It begins to react competitively with primary amines, such as the side chain of lysine (B10760008) residues. vectorlabs.com At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines, ensuring high specificity. This selectivity is significantly compromised at higher pH levels. vectorlabs.com
Potential for Non-Site-Specific Labeling with Amine-Reactive NHS Esters
The NHS ester moiety of this compound reacts with primary amines. In the context of protein bioconjugation, primary amines are present at the N-terminus and on the side chains of lysine residues. glenresearch.com Given that proteins can have numerous lysine residues on their surface, the use of an amine-reactive crosslinker like this compound can lead to non-site-specific labeling. researchgate.net
This lack of specificity can result in a heterogeneous mixture of conjugates with the linker attached at various positions on the protein. The degree of labeling and the specific sites of modification can be difficult to control, leading to variability between batches and potentially impacting the biological activity of the conjugated protein. While it is possible to achieve a degree of selectivity for the N-terminus by exploiting its lower pKa compared to the ε-amine of lysine, this often requires careful optimization of reaction conditions. nih.gov
Impact of Steric Hindrance from PEG Chain on Bioconjugation Efficiency
Polyethylene (B3416737) glycol (PEG) chains are incorporated into bioconjugates to enhance properties such as solubility and in vivo circulation time. axispharm.com However, the PEG chain itself can introduce steric hindrance, which may negatively affect the efficiency of the bioconjugation reaction. nih.gov In the case of this compound, the single ethylene (B1197577) glycol unit is a very short spacer.
While a short PEG chain is less likely to cause significant steric hindrance compared to longer PEG chains, it can still influence the accessibility of the reactive ends of the linker to the target functional groups on the biomolecules, particularly if the conjugation sites are located within sterically crowded regions of the protein. plos.orgresearchgate.net The efficiency of the conjugation can be dependent on the local environment of the target amine and thiol groups.
Reactivity Towards Non-Targeted Functional Groups in Complex Biological Mixtures
While NHS esters are primarily reactive towards primary amines and maleimides towards thiols, they can exhibit some reactivity towards other nucleophilic functional groups, especially in complex biological mixtures. glenresearch.com Studies have shown that NHS esters can react with the side chains of other amino acids such as serine, threonine, and tyrosine, although this reactivity is generally lower than with primary amines. nih.govresearchgate.net
Similarly, while the maleimide group is highly selective for thiols at neutral pH, its reactivity profile can broaden under non-optimal conditions. In complex biological samples containing a multitude of potential reactants, the possibility of side reactions increases, which can lead to the formation of unintended and poorly characterized conjugates.
Influence of Reaction Conditions on Conjugation Yield and Product Homogeneity
The success of a bioconjugation reaction using this compound is highly dependent on the careful control of various reaction conditions. Factors such as pH, temperature, reactant concentrations, and buffer composition can all significantly influence the final conjugation yield and the homogeneity of the product. precisepeg.com
As previously discussed, pH is a critical parameter affecting the stability and reactivity of both the NHS ester and maleimide groups. vectorlabs.comlumiprobe.com Temperature can also influence the rates of both the desired conjugation reactions and the competing hydrolysis reactions. Higher temperatures can accelerate both processes.
The molar ratio of the crosslinker to the biomolecules is another crucial factor. A high excess of the crosslinker can increase the likelihood of multiple labeling events on a single protein molecule, leading to heterogeneity. Conversely, an insufficient amount of the crosslinker will result in a low conjugation yield. Therefore, optimizing these reaction conditions is essential to achieve a balance between high conjugation efficiency and the production of a homogeneous and well-defined bioconjugate.
Table 2: Summary of Key Reaction Condition Considerations
| Parameter | NHS Ester Reaction | Maleimide Reaction | General Considerations |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 vectorlabs.com | A compromise pH of 7.2-7.5 is often used for one-pot reactions. windows.net |
| Temperature | Room temperature or 4°C | Room temperature uu.nl | Lower temperatures can help to minimize hydrolysis. thermofisher.com |
| Concentration | Higher biomolecule concentration favors aminolysis over hydrolysis. | Dependent on the specific application. | Molar ratios need to be optimized for desired degree of labeling. |
| Buffer | Amine-free buffers (e.g., phosphate, bicarbonate, borate). thermofisher.comlumiprobe.com | Amine- and thiol-free buffers. vectorlabs.com | Avoid buffers containing competing nucleophiles. glenresearch.com |
Future Directions and Emerging Research Avenues
Development of Next-Generation Mal-PEG-NHS Ester Analogs with Enhanced Specificity
The primary reaction of Mal-PEG1-NHS ester involves the maleimide (B117702) group's specific reaction with thiol groups at a pH range of 6.5 to 7.5. However, at pH levels above 7.5, the maleimide group can exhibit cross-reactivity with amines, which can lead to undesired products. researchgate.net Furthermore, the resulting thiosuccinimide linkage can be unstable and undergo a reverse Michael reaction, leading to deconjugation. nih.govresearchgate.net To address these issues, research is focused on developing next-generation analogs.
One approach involves modifying the maleimide ring itself. "Self-hydrolyzing" or "self-stabilizing" maleimides have been developed that incorporate adjacent basic amino groups. nih.goviris-biotech.de These groups provide intramolecular catalysis, promoting rapid hydrolysis of the thiosuccinimide ring after conjugation. nih.gov This hydrolysis opens the ring to form a stable derivative that is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in place. nih.govprolynxinc.comacs.org
Another strategy is the development of entirely new chemical groups as alternatives to maleimide for thiol-selective conjugation. nih.govnih.gov These alternatives aim to form more stable bonds while retaining the high specificity for cysteine residues. Examples include 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os), which demonstrate excellent cysteine selectivity and yield thiol conjugates with superior stability. nih.gov Other explored alternatives include sulfones and carbonylacrylic reagents. nih.gov
| Analog/Alternative | Key Feature | Advantage over Traditional Maleimide |
| Self-Hydrolyzing Maleimides (e.g., DPR-based) | Incorporates a basic amino group near the maleimide. nih.gov | Rapidly hydrolyzes post-conjugation to form a stable, ring-opened structure, preventing deconjugation. nih.goviris-biotech.de |
| N-Aryl Maleimides | Features an aryl group attached to the maleimide nitrogen. iris-biotech.de | The electron-withdrawing nature of the aryl group can accelerate the stabilizing hydrolysis of the thiosuccinimide ring. prolynxinc.comacs.org |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | A novel thiol-reactive building block. nih.gov | Yields highly stable thiol conjugates and avoids the reversibility issues associated with maleimides. nih.gov |
| Maleamic Methyl Ester-based Linkers | A maleimide derivative that directly forms a stable, ring-opened product upon reaction with a thiol. nih.gov | Creates a more stable conjugate in a single step, bypassing the intermediate thiosuccinimide stage and its associated instability. nih.gov |
Strategies for Mitigating Hydrolysis and Improving Conjugate Stability
The instability of the thioether bond formed by maleimide conjugation is a significant challenge, particularly for therapeutics like antibody-drug conjugates (ADCs) that must remain stable in circulation. nih.goviris-biotech.de The primary mechanism of instability is the retro-Michael reaction, where the conjugate reverts to the starting maleimide and thiol. researchgate.netd-nb.info This process can be exacerbated by thiol exchange, where endogenous thiols like glutathione (B108866) attack the conjugate, leading to premature release of the payload. nih.govd-nb.infonih.gov
A key strategy to overcome this instability is the intentional hydrolysis of the succinimide (B58015) ring in the conjugate. prolynxinc.comacs.org The resulting ring-opened product is a stable succinamic acid thioether that is significantly more resistant to cleavage and thiol exchange. prolynxinc.com Research has shown that while conjugates made from common N-alkyl maleimides hydrolyze too slowly to be practical, the rate of this stabilizing ring-opening can be greatly accelerated by using maleimides with electron-withdrawing N-substituents. prolynxinc.comacs.org These modified maleimides can be purposefully hydrolyzed in vitro after conjugation to ensure in vivo stability, with the resulting ring-opened products showing half-lives of over two years. prolynxinc.com
Another innovative approach is transcyclization. This strategy is effective when the maleimide reacts with a molecule containing an N-terminal cysteine. nih.govresearchgate.net After the initial Michael addition, an intramolecular reaction occurs where the terminal amino group attacks the succinimide ring, leading to a new, more stable six-membered ring structure. nih.govd-nb.info This "locks" the thioether bond, effectively preventing the retro-Michael reaction. nih.govresearchgate.net
| Strategy | Mechanism | Outcome |
| Intentional Hydrolysis | Post-conjugation treatment at a specific pH to promote the opening of the thiosuccinimide ring. prolynxinc.comacs.org | Forms a stable succinamic acid thioether adduct that is resistant to the retro-Michael reaction and thiol exchange. prolynxinc.com |
| Use of Electron-Withdrawing N-Substituents | Incorporating groups like N-aryl moieties on the maleimide that accelerate the rate of ring-opening hydrolysis. prolynxinc.comacs.org | Allows for rapid and complete conversion to the stable ring-opened form in vitro before administration. prolynxinc.com |
| Transcyclization | An intramolecular cyclization reaction that occurs when the conjugate has a nearby primary amine (e.g., from an N-terminal cysteine). nih.govd-nb.info | Forms a new, stable six-membered ring structure that prevents the reverse reaction. nih.gov |
Expansion into Novel Targeted Therapeutics and Diagnostics
The ability of Mal-PEG-NHS ester linkers to connect proteins with other molecules has made them vital in the development of targeted therapies and diagnostics. chemimpex.comchemimpex.com A primary application is in the creation of antibody-drug conjugates (ADCs). chemimpex.comaxispharm.com In ADCs, a highly potent cytotoxic drug is attached to a monoclonal antibody that specifically targets cancer cells. susupport.com The maleimide-thiol conjugation chemistry is frequently used to attach the drug-linker to cysteine residues on the antibody, ensuring precise and stable attachment.
The versatility of these linkers also extends to functionalizing nanoparticles and liposomes for targeted drug delivery. By conjugating targeting ligands, such as antibodies or peptides, to the surface of these carriers via maleimide linkers, researchers can achieve selective binding to diseased cells. This enhances drug accumulation at the target site and minimizes off-target effects.
In the realm of diagnostics, Mal-PEG-NHS esters are used to attach imaging agents, such as fluorophores or radioactive isotopes, to targeting biomolecules. axispharm.com This creates highly specific probes for use in various imaging techniques and diagnostic assays, enabling the detection and monitoring of diseases by labeling specific biomarkers. chemimpex.com
Applications in Synthetic Biology and Advanced Materials
The precise and efficient nature of the maleimide-thiol reaction is being leveraged in synthetic biology and the creation of advanced materials. A prominent application is in the formation of polyethylene (B3416737) glycol (PEG) hydrogels for use in regenerative medicine, tissue engineering, and as delivery vehicles for cells and proteins. nih.govcreativepegworks.comnih.gov
Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix. nih.gov PEG-maleimide hydrogels are typically formed by reacting multi-arm PEG macromers functionalized with maleimide groups (e.g., 4-arm PEG-maleimide) with molecules containing two or more thiol groups, such as dithiol peptides. nih.govresearchgate.net This Michael-type addition reaction cross-links the polymers, forming the hydrogel network under mild, physiological conditions, which is advantageous for encapsulating sensitive cells. nih.govnih.gov
The properties of these hydrogels can be precisely controlled. By incorporating protease-degradable peptide cross-linkers, the hydrogels can be designed to be remodeled by encapsulated cells. researchgate.net Similarly, cell-adhesion peptides can be tethered to the polymer backbone to promote cell interaction and survival. creativepegworks.comresearchgate.net This "plug-and-play" design makes maleimide-crosslinked hydrogels a versatile platform for applications ranging from cell delivery to creating non-fouling surfaces on medical implants. nih.govcreativepegworks.com
High-Throughput Screening and Automation of Conjugation Processes
The development of complex bioconjugates, particularly ADCs, is a laborious process that requires the optimization of many parameters, including antibodies, linkers, drugs, and reaction conditions. adcreview.comadcreview.com To accelerate this process, there is a growing trend towards high-throughput screening (HTS) and the automation of conjugation and purification steps. adcreview.comnih.gov
Automated liquid-handling stations are being employed to perform multi-step conjugation processes in parallel, allowing researchers to rapidly screen a wide range of conditions. nih.gov These robotic platforms can automate critical steps such as buffer exchange, reagent addition, and concentration determination, significantly reducing manual processing and the amount of material required. adcreview.comnih.gov
High-throughput analytical methods are also crucial for characterizing the resulting conjugates. nih.gov The development of rapid analytical techniques, such as reversed-phase chromatography methods with short run times, allows for the quick assessment of key quality attributes like the drug-to-antibody ratio (DAR). nih.govdigitellinc.com Integrated platforms that combine automated conjugation, purification (e.g., tangential flow filtration), and analysis enable the screening of hundreds of potential ADC candidates simultaneously, dramatically shortening development timelines. nih.govnjbio.comformulatrix.com
Q & A
Q. What are the key functional groups in Mal-PEG1-NHS ester, and how do they influence its reactivity in bioconjugation?
this compound contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide . The NHS ester reacts selectively with primary amines (e.g., lysine residues on proteins) under mildly alkaline conditions (pH 7.2–8.5), forming stable amide bonds . The maleimide group targets free thiols (e.g., cysteine residues) via Michael addition at neutral pH, creating stable thioether bonds. The short PEG1 spacer enhances solubility while minimizing steric hindrance .
Q. How should this compound be used for site-specific conjugation to proteins?
For amine coupling:
- Dissolve the compound in anhydrous DMSO (10–20 mM) to prevent hydrolysis.
- Incubate with the protein in PBS (pH 8.0) at a molar ratio of 5:1 (linker:protein) for 2 hours at 4°C.
- Purify via size-exclusion chromatography to remove unreacted linker . For thiol coupling:
- Pre-reduce disulfide bonds in the protein using TCEP (1 mM, 30 min).
- React with maleimide in PBS (pH 6.5–7.5) for 1–2 hours at room temperature .
Q. What are the primary research applications of this compound in academic studies?
It is widely used in:
- Antibody-drug conjugates (ADCs) : As a cleavable linker, enabling controlled drug release in acidic or reducing environments (e.g., tumor microenvironments) .
- PROTAC synthesis : Facilitating the assembly of heterobifunctional molecules targeting protein degradation .
- Nanoparticle functionalization : Conjugating targeting ligands (e.g., antibodies) to PEGylated surfaces for improved biodistribution .
Q. What are the recommended storage and solubility conditions for this compound?
- Storage : Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
- Solubility : Soluble in DMSO (up to 50 mM) and aqueous buffers (e.g., PBS) at low concentrations. For aqueous solutions, prepare fresh and use within 24 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize conjugation efficiency while minimizing aggregation?
- pH optimization : Use pH 7.5–8.0 for NHS-amine reactions and pH 6.5–7.0 for maleimide-thiol reactions to balance reactivity and protein stability .
- Molar ratio titration : Test linker-to-protein ratios from 1:1 to 10:1. Monitor conjugation efficiency via SDS-PAGE or MALDI-TOF .
- Temperature control : Conduct reactions at 4°C for heat-sensitive proteins to reduce denaturation .
Q. How does the hydrolysis of the NHS ester impact conjugation efficiency, and how can stability be improved?
NHS esters hydrolyze rapidly in aqueous buffers (t½ ~30–60 min at pH 8.0). Strategies include:
Q. How should researchers address discrepancies in reported conjugation efficiencies across studies?
Common sources of variability include:
- Protein accessibility : Steric hindrance from bulky PEG spacers. Use shorter PEG variants (e.g., Mal-PEG1 vs. PEG4) for densely packed targets .
- Thiol availability : Ensure complete reduction of disulfide bonds with TCEP before maleimide coupling .
- Analytical validation : Quantify unreacted linker via reverse-phase HPLC or Ellman’s assay for free thiols .
Q. What experimental strategies mitigate aggregation during ADC synthesis using this compound?
Aggregation arises from hydrophobic interactions between PEGylated proteins. Solutions include:
- Buffer optimization : Add 0.01% Tween-20 or 5% glycerol to reduce interfacial tension .
- Stepwise purification : Remove aggregates via SEC or hydrophobic interaction chromatography (HIC) .
Q. How does this compound compare to longer PEG linkers (e.g., PEG4) in PROTAC design?
Q. What analytical methods are critical for validating successful conjugation and linker stability?
- HPLC-MS : Confirm molecular weight shifts corresponding to linker attachment .
- Fluorescence quenching : Monitor maleimide reactivity using Ellman’s reagent (DTNB) for free thiol quantification .
- Stability assays : Incubate conjugates in serum (37°C, 24–72 hours) and analyze degradation via SDS-PAGE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
